molecular formula C21H24FNO3S B11415349 N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide

Cat. No.: B11415349
M. Wt: 389.5 g/mol
InChI Key: KEKXYYLRQDWXIU-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, fluorobenzene derivatives, and adamantane carboxylic acid. The synthesis may involve:

    Formation of the thiophene ring: This can be achieved through cyclization reactions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.

    Coupling with adamantane carboxylic acid: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the adamantane carboxamide can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide could be investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure may impart desirable characteristics such as thermal stability, chemical resistance, or mechanical strength.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-1-adamantanecarboxamide: This compound shares the adamantane and fluorophenyl groups but lacks the thiophene ring.

    N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide: This compound shares the thiophene and adamantane groups but lacks the fluorophenyl group.

Uniqueness

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide is unique due to the combination of its functional groups. The presence of the thiophene ring, fluorophenyl group, and adamantane carboxamide in a single molecule imparts unique chemical and physical properties that are not found in similar compounds.

Properties

Molecular Formula

C21H24FNO3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H24FNO3S/c22-17-1-3-18(4-2-17)23(19-5-6-27(25,26)13-19)20(24)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,19H,7-13H2

InChI Key

KEKXYYLRQDWXIU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(C4CS(=O)(=O)C=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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